{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule combining oxazole and triazole moieties. Its structure features:
- A 1,3-oxazole ring substituted with a 5-methyl group and a 4-(propan-2-yloxy)phenyl group.
- A 1,2,3-triazole ring linked to a 3,4-dimethylphenyl group and a carboxylate ester.
- The propan-2-yloxy (isopropoxy) group on the oxazole enhances lipophilicity, while the 3,4-dimethylphenyl substituent on the triazole may influence steric and electronic interactions.
Propriétés
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-15(2)33-22-11-8-20(9-12-22)25-27-23(19(6)34-25)14-32-26(31)24-18(5)30(29-28-24)21-10-7-16(3)17(4)13-21/h7-13,15H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALZEOTHPGQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the oxazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Key Observations:
Heterocycle Impact: Replacing thiazole (in compounds 4 and 5) with oxazole (target compound) alters electronic properties. Oxazole’s lower electronegativity may enhance metabolic stability compared to thiazole .
Isopropoxy vs. halogen substituents: The isopropoxy group may improve solubility in non-polar environments, whereas halogens (Cl, F) enhance dipole interactions in crystalline packing .
Activité Biologique
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule with potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique arrangement of oxazole and triazole rings that contribute to its biological activity. The presence of substituents such as propan-2-yloxy and dimethylphenyl enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This is achieved through cycloaddition reactions.
- Introduction of the Oxazole Ring : Various substitution reactions are employed.
- Final Coupling Reactions : These reactions lead to the formation of the complete structure.
Reaction conditions such as temperature, solvents (like dichloromethane or ethanol), and catalysts (palladium or copper) are optimized to ensure high yield and purity.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation .
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways associated with cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxazole and triazole moieties. For instance:
- Compounds similar to the one have shown cytotoxic effects against various cancer cell lines , including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The IC50 values for these compounds typically range from 50 μM to over 100 μM depending on the structural modifications .
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against several pathogens:
- In vitro studies indicate significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential as an antibiotic agent .
Data Summary
Case Study 1: Anticancer Activity
In a study evaluating a series of oxazole derivatives, one compound exhibited an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines. This suggests that modifications to the oxazole ring can enhance anticancer properties significantly .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating that structural features significantly influence antibacterial potency .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Solvent and Catalyst Selection: Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to assess their impact on reaction kinetics. Catalysts like p-toluenesulfonic acid or transition-metal catalysts (e.g., CuI for click chemistry) can accelerate cyclization steps .
- Temperature Gradients: Perform reactions under reflux (80–120°C) to enhance solubility of intermediates, but monitor for thermal degradation via TLC or HPLC.
- Purification: Use column chromatography with gradients of ethyl acetate/hexane or employ recrystallization from ethanol to isolate high-purity fractions. Validate purity via NMR (¹H/¹³C) and HPLC (>95% purity threshold) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Assign ¹H and ¹³C peaks to verify oxazole (δ 7.5–8.5 ppm for aromatic protons) and triazole (δ 6.5–7.2 ppm) moieties. Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ester and triazole groups.
- Elemental Analysis: Compare calculated vs. experimental C, H, N, and O percentages (deviation <0.4% acceptable) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO (common stock solvent), ethanol, and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λmax.
- Critical Micelle Concentration (CMC): For poor aqueous solubility, use surfactants (e.g., Tween-80) or cyclodextrins to improve dispersion.
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data across studies?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis: Use statistical tools (e.g., ANOVA, PCA) to identify outliers or confounding variables (e.g., impurity interference) .
Q. How can X-ray crystallography be applied to determine the compound’s binding mode with biological targets?
Methodological Answer:
- Crystallization Trials: Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion in 24-well plates. Optimize conditions with PEG 3350 or ammonium sulfate as precipitants .
- Refinement Tools: Use SHELXL for structure refinement, applying restraints for anisotropic displacement parameters. Validate hydrogen bonds and π-π stacking interactions using WinGX/ORTEP .
Q. What computational approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity.
- Molecular Dynamics (MD) Simulations: Simulate binding free energy (ΔG) with GROMACS or AMBER to assess target affinity.
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 inhibition .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methylphenyl) to evaluate steric/electronic effects on target binding .
- In Silico Docking: Use AutoDock Vina to prioritize substituents with favorable binding scores before synthesis. Cross-validate with SPR or ITC for binding kinetics .
Q. What protocols ensure stability during long-term storage for in vivo studies?
Methodological Answer:
- Accelerated Stability Testing: Store aliquots at 4°C, −20°C, and −80°C, and monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Lyophilization: For hygroscopic compounds, lyophilize with trehalose or mannitol as cryoprotectants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
